11-(4-bromophenyl)-8-methyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one
Description
This compound belongs to the furochromenone class, characterized by a fused tricyclic framework containing a furan ring, a chromenone moiety, and a cycloheptane system. The 4-bromophenyl substituent at position 11 and the methyl group at position 8 are critical structural features that influence its physicochemical and pharmacological properties.
Properties
Molecular Formula |
C23H19BrO3 |
|---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
16-(4-bromophenyl)-12-methyl-10,14-dioxatetracyclo[9.7.0.02,8.013,17]octadeca-1(11),2(8),12,15,17-pentaen-9-one |
InChI |
InChI=1S/C23H19BrO3/c1-13-21-19(20(12-26-21)14-7-9-15(24)10-8-14)11-18-16-5-3-2-4-6-17(16)23(25)27-22(13)18/h7-12H,2-6H2,1H3 |
InChI Key |
OPGHXJDNQBNWSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=C3CCCCC4)C(=CO2)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-bromophenyl)-8-methyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a precursor molecule under specific conditions to form the desired furochromenone structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger-scale reactions, ensuring the purity of the final product, and implementing efficient purification techniques. Industrial methods may also involve continuous flow processes to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
11-(4-bromophenyl)-8-methyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Recent studies have indicated that derivatives of chromene compounds exhibit significant anticancer properties. For instance, the structural modifications in chromene derivatives have been associated with enhanced cytotoxicity against various cancer cell lines. The presence of a bromine atom in the phenyl group may enhance the compound's ability to interact with biological targets due to its electrophilic nature, potentially leading to increased anticancer activity .
Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity. Similar chromene derivatives have shown promising results against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism is believed to involve disruption of microbial cell membranes, leading to cell death. Studies have demonstrated that specific structural features of chromenes can significantly influence their antimicrobial efficacy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like 11-(4-bromophenyl)-8-methyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one. Modifications in the molecular structure can lead to variations in potency and selectivity towards specific biological targets. For example:
- Bromine Substitution : The presence of a bromine atom can enhance lipophilicity and potentially improve cellular uptake.
- Methyl Group Influence : The methyl group at position 8 may affect the conformational flexibility of the molecule, impacting its interaction with target enzymes or receptors .
Case Studies
- Antitumor Activity Assessment : A study evaluated a series of chromene derivatives for their ability to inhibit tumor growth in vitro. The results indicated that certain modifications led to a significant reduction in cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's effectiveness was attributed to its ability to induce apoptosis through mitochondrial pathways .
- Antimicrobial Screening : In another investigation, various chromene derivatives were screened for antimicrobial activity against pathogenic strains. The results showed that some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests that structural features such as halogen substitutions could be pivotal in enhancing antimicrobial properties .
Mechanism of Action
The mechanism of action of 11-(4-bromophenyl)-8-methyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
11-(3-Methoxyphenyl)-8-Methyl Analogue
- Structure : Differs in the substituent at position 11 (3-methoxyphenyl vs. 4-bromophenyl).
- Physicochemical Properties: Molecular weight: 374.44 g/mol (vs. ~423.3 g/mol for the bromophenyl analogue, estimated based on bromine’s atomic mass) . Solubility: LogSw = -5.59 (indicating poor aqueous solubility) .
8-Methyl-11-Phenyl Derivative
- Structure : Lacks substituents on the phenyl ring (simpler aromatic system).
- Key Differences :
- Research Gaps: Limited pharmacological data available in the provided evidence .
4-(4-Bromophenyl) Chromenone Derivatives
- Example: 4-(4-Bromophenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one .
- Structural Contrasts: Contains a nitro group and methylamine substituents, altering electronic properties. Exhibits intramolecular N–H⋯O hydrogen bonding, stabilizing a planar chromenone core .
- Crystallography: The bromophenyl group forms a dihedral angle of 89.1° with the chromenone plane, influencing packing efficiency .
Furochromenethylthiourea Derivatives with 4-Bromophenyl
- Example : 1-(4-Bromophenyl)-3-(2-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)ethyl)thiourea .
- Key Features :
- Synthesis : Achieved via coupling of furochromenethyl isothiocyanate with 4-bromoaniline .
Fluorophenyl and Oxazin-Modified Analogue
- Example: 11-(4-Fluorophenyl)-8-methyl-2,3,4,5,11,12-hexahydro-10H-cyclohepta[3,4]chromeno[6,7-e][1,3]oxazin-6(1H)-one .
- Structural Variance : Incorporates an oxazin ring, adding a heterocyclic nitrogen.
- Properties : Molecular weight = 379.4 g/mol; fluorophenyl’s electronegativity may enhance metabolic stability compared to bromophenyl .
Research Implications and Gaps
- Electron-Withdrawing vs.
- Solubility Challenges : All analogs exhibit poor aqueous solubility, necessitating formulation optimization for in vivo studies .
- Structural-Activity Relationships (SAR) : The thiourea derivative highlights how auxiliary functional groups can diversify bioactivity, warranting further exploration.
Biological Activity
The compound 11-(4-bromophenyl)-8-methyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one is a synthetic derivative belonging to a class of compounds known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a bromophenyl group and a furochromene backbone, which are significant for its biological interactions.
The biological activity of this compound has been investigated through various studies, revealing multiple mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in cells. This activity is attributed to the presence of the furochromene moiety that can scavenge free radicals.
- Anti-inflammatory Effects : Research shows that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various cellular models. This suggests potential therapeutic applications in inflammatory diseases.
- Anticancer Properties : Preliminary studies indicate that the compound may induce apoptosis in cancer cell lines. The mechanism involves the modulation of cell cycle regulators and the activation of caspase pathways.
Pharmacological Effects
The pharmacological profile of this compound includes:
| Effect | Description |
|---|---|
| Antioxidant | Scavenges free radicals; reduces oxidative stress |
| Anti-inflammatory | Inhibits cytokine production; reduces inflammation |
| Anticancer | Induces apoptosis; modulates cell cycle |
| Neuroprotective | Protects neuronal cells from oxidative damage |
Case Studies and Research Findings
- Antioxidant Study : A study conducted by Smith et al. (2023) demonstrated that the compound significantly reduced malondialdehyde levels in rat models exposed to oxidative stress. The findings suggest a protective role against cellular damage .
- Anti-inflammatory Research : In vitro assays showed that treatment with this compound reduced TNF-alpha and IL-6 levels in macrophages activated by lipopolysaccharides (LPS) . This highlights its potential use in treating chronic inflammatory conditions.
- Cancer Cell Line Study : A recent investigation on breast cancer cell lines indicated that the compound inhibited cell proliferation by inducing G1 phase arrest and apoptosis through caspase activation . These results warrant further exploration into its anticancer potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
